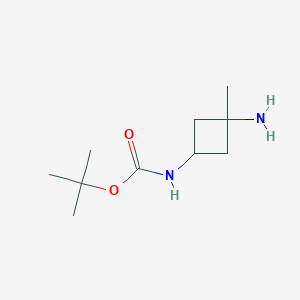
(2S,5R)-1,2,5-Trimethylpiperazine
Vue d'ensemble
Description
(2S,5R)-1,2,5-Trimethylpiperazine (TMP) is a chiral organic compound belonging to the piperazine family. It is a colorless, hygroscopic solid with a pungent odor. TMP is widely used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals, as well as in the production of polymers and other materials. TMP has also been studied for its potential use as a therapeutic agent.
Applications De Recherche Scientifique
Antimicrobial Properties
(2S,5R)-1,2,5-Trimethylpiperazine derivatives have been studied for their antimicrobial activity. For instance, certain derivatives of chitosan, which include trimethylpiperazine, demonstrated significant antibacterial activity against various strains of Gram-positive and Gram-negative bacteria (Másson et al., 2008). This highlights the potential of such compounds in developing new antimicrobial agents.
Energetic Materials
Compounds related to (2S,5R)-1,2,5-Trimethylpiperazine have been explored in the context of energetic materials. For example, certain aminated derivatives showed high explosive performances, comparable to well-known explosives like hexogen and octogen (Klapötke et al., 2012). This suggests the utility of these compounds in the field of high-energy materials.
Serotonin Receptor Research
In the study of serotonin receptors, novel arylpiperazine derivatives, including those related to trimethylpiperazine, have shown varying degrees of affinity and antagonistic activities at certain serotonin receptors (Mokrosz et al., 1999). These findings are crucial for the development of new psychiatric drugs, especially for conditions like depression and anxiety.
Stereochemical Studies
Stereochemical aspects of (2S,5R)-1,2,5-Trimethylpiperazine and its derivatives have been a subject of research, particularly in understanding the formation of certain spiro compounds (Unkovskii et al., 1992). This research provides insights into the synthesis and structural properties of complex organic molecules.
Synthesis of Serotonin Receptor Ligands
The synthesis of new compounds containing benzimidazole, benzothiazole, or benzoxazole nuclei linked to arylpiperazine, a group related to trimethylpiperazine, demonstrated high affinity for certain serotonin receptors (Siracusa et al., 2008). This research contributes to the development of novel ligands for therapeutic purposes.
Opioid Receptor Studies
Trimethylpiperazine derivatives have been studied for their affinity towards μ-opioid receptors. This research helps in understanding the structural requirements for μ-opioid receptor activity, potentially aiding in the development of new pain management drugs (Ballabio et al., 1997).
Crystal Structural Analysis
The crystal structures of compounds containing methylpiperazine groups, including those related to trimethylpiperazine, have been analyzed to understand their molecular conformations and interactions (Ozbey et al., 2001). Such analyses are crucial for the design of drugs and materials with specific properties.
Antibacterial Activity Studies
Further studies have been conducted on the antibacterial properties of trimethylpiperazine derivatives, underscoring their potential in antimicrobial drug development (Dyusebaeva et al., 2017).
Propriétés
IUPAC Name |
(2S,5R)-1,2,5-trimethylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-6-5-9(3)7(2)4-8-6/h6-8H,4-5H2,1-3H3/t6-,7+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHYSFKPWCVXHZ-RQJHMYQMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CN1C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN[C@@H](CN1C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40730697 | |
| Record name | (2S,5R)-1,2,5-Trimethylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40730697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1152367-85-5 | |
| Record name | (2S,5R)-1,2,5-Trimethylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40730697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![[(2,3-Dimethyl-phenylcarbamoyl)-methylsulfanyl]-acetic acid](/img/structure/B3021939.png)
![2-[(Furan-2-carbonyl)-amino]-3-furan-2-yl-acrylic acid](/img/structure/B3021944.png)